molecular formula C13H13NO2 B2729729 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1706446-00-5

1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2729729
CAS No.: 1706446-00-5
M. Wt: 215.252
InChI Key: AXCFEYWYCKJCAA-UHFFFAOYSA-N
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Description

1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-2-carboxylic acid derivative intended for research use in chemical synthesis and drug discovery. Compounds within this class are frequently investigated as key synthetic intermediates and building blocks for the development of pharmacologically active molecules . The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its role in forming more complex heterocyclic systems, such as pyrrolo[1,4]oxazinones, via lactonization, and pyrrolopyrazines, through lactamization processes . This methyl-substituted arylpyrrole carboxylic acid is of significant value in organic and medicinal chemistry research. It serves as a versatile precursor in the synthesis of fused heterocycles, which are core structures in many therapeutic agents . The carboxylic acid functional group provides a handle for further derivatization, notably in amidation and decarboxylative cross-coupling reactions, enabling the exploration of structure-activity relationships . Researchers utilize this compound in the design and development of novel molecules, leveraging its potential to interact with biological targets. As a standard in method development, it aids in studying C-H functionalization and other catalytic transformations on heteroaromatic systems . Applications: This compound is suited for use as a synthetic intermediate, building block for heterocyclic chemistry, and a substrate in catalysis research for developing novel coupling methodologies. Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-12(13(15)16)14(2)8-11/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCFEYWYCKJCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with methylamine and acetylacetone can lead to the formation of the desired pyrrole derivative through a cyclization reaction. The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Anticancer Activity

A notable application of 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is its role as an anticancer agent. Research indicates that derivatives of pyrrole compounds can exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications at the C-4 position of the pyrrole ring can optimize binding to microtubules, leading to effective disruption of cancer cell proliferation .

Key Findings:

  • Microtubule Depolymerization: Compounds similar to 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid have been shown to destabilize microtubules, a mechanism critical for cancer cell division. The most active analogs demonstrated low IC50 values (indicating high potency) in antiproliferative assays .
CompoundAntiproliferation IC50 (µM)Microtubule Depolymerization EC50 (µM)
JG-03-140.036 ± 0.0020.490
5b2.24 ± 0.2>75

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders through modulation of neurotransmitter systems. It has been found to affect norepinephrine and serotonin receptors, suggesting a role in managing conditions like depression and anxiety .

Mechanism of Action:

  • Receptor Regulation: The compound may inhibit norepinephrine reuptake and regulate serotonin receptors, providing a dual mechanism for therapeutic effects in mood disorders .

Pain Management

Research indicates that derivatives of this compound can be utilized in pain management strategies. Its ability to modulate opioid receptors suggests potential applications in developing analgesics for chronic pain treatments .

Clinical Relevance:

  • Analgesic Properties: The modulation of pain pathways through receptor interactions highlights the compound's potential as a lead candidate in analgesic drug development.

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrrole derivatives, including 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid:

  • Synthesis and Evaluation: A study synthesized various C-4 substituted pyrroles and evaluated their antiproliferative activities against cancer cell lines, establishing structure-activity relationships (SAR) that guide future modifications .
  • Receptor Interaction Studies: Another investigation focused on the interaction of this compound with neurotransmitter receptors, revealing insights into its potential therapeutic effects on mood disorders and pain management .

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Compound A : 1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic acid

  • Structure: Features an imidazole-2-carbonylamino group at the 4-position.
  • Enhanced steric hindrance from the bulky substituent may reduce solubility in aqueous media.
  • Applications: Used in synthetic intermediates for DNA minor groove binders, highlighting its role in targeting nucleic acids .

Compound B : 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

  • Structure : Substituted with a trifluoromethylphenyl group at the 5-position.
  • Key Properties :
    • The electron-withdrawing CF₃ group increases acidity (pKa ~3.5) and metabolic stability.
    • Improved resistance to oxidative degradation compared to the methylphenyl analog.

Compound C : 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid

  • Structure: Contains a tert-butoxycarbonylamino (Boc)-protected phenyl group.
  • Key Properties :
    • The Boc group acts as a protective moiety, enabling selective deprotection in multistep syntheses.
    • Increased molecular weight (316.35 g/mol) and hydrophobicity compared to the unmodified methylphenyl derivative .

Compound D : 1-Methyl-4-(piperidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid

  • Structure : Incorporates a sulfonated piperidine group.
  • Key Properties :
    • The sulfonyl group enhances acidity (pKa ~1.8) and water solubility.
    • Piperidine contributes to conformational flexibility, influencing binding kinetics in enzyme inhibition .

Physicochemical Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~245.28 (calculated) 279.27 269.22 316.35
LogP (Predicted) 3.1 2.8 4.0 3.5
Solubility (Water) Low Moderate in DMF Low Very low
Key Functional Groups -COOH, -CH₃, -C₆H₄CH₃ -COOH, -imidazole -COOH, -CF₃ -COOH, -Boc

Biological Activity

1-Methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure features a pyrrole ring substituted with a methyl group and a carboxylic acid, which is critical for its biological activity. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2, and it has a molar mass of 201.24 g/mol.

The biological activity of 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • π-π Interactions : The aromatic pyrrole ring can participate in π-π stacking interactions with other aromatic residues in proteins, enhancing binding affinity.
  • Enzyme Modulation : It has been shown to modulate the activity of specific enzymes and receptors, potentially affecting metabolic pathways related to neurotransmitter regulation, such as norepinephrine and serotonin uptake .

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrole compounds, including 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, exhibit notable antimicrobial properties. For instance, structural modifications have led to compounds with significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that certain pyrrole derivatives activate apoptotic pathways in cancer cells, leading to cell death characterized by morphological changes typical of apoptosis (e.g., membrane blebbing and cell shrinkage) and activation of caspase pathways .

Neurotransmitter Regulation

The compound has been investigated for its effects on neurotransmitter systems. In particular, it shows promise in inhibiting the reuptake of norepinephrine and serotonin, suggesting potential applications in treating mood disorders .

Study on Antituberculosis Activity

In a recent study focused on the design and synthesis of pyrrole derivatives, researchers identified that compounds with specific substituents on the pyrrole ring significantly enhanced anti-TB activity. The study utilized structure-activity relationship (SAR) analysis to optimize the compounds for better efficacy against M. tuberculosis while maintaining low cytotoxicity .

Investigation of Anticancer Mechanisms

Another study explored the anticancer mechanisms of tetrasubstituted pyrrole derivatives similar to 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid. The findings indicated that these compounds could induce apoptosis through the activation of specific signaling pathways involved in cell cycle regulation. This was evidenced by fluorescence microscopy showing phosphatidylserine exposure on the outer membrane of treated cells, a hallmark of early apoptosis .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialMIC < 0.016 μg/mL against M. tuberculosis
AnticancerInduces apoptosis; activates caspase pathways
Neurotransmitter RegulationInhibits norepinephrine and serotonin reuptake

Q & A

Q. What synthetic strategies and reaction conditions yield high-purity 1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with functionalization of the pyrrole ring. Key steps include:
  • Substitution : Introducing the 4-methylphenyl group via Friedel-Crafts alkylation using AlCl₃ as a Lewis acid catalyst in anhydrous dichloromethane .
  • Carboxylic Acid Formation : Oxidation of a methyl or alcohol precursor using KMnO₄ in acidic conditions (e.g., H₂SO₄) at 60–80°C .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., δ ~12.5 ppm for carboxylic acid proton) .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the methyl group (δ ~2.3 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves steric effects of the 4-methylphenyl group and planarity of the pyrrole ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 243.26 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How does the 4-methylphenyl substituent influence electronic and steric properties in derivatization reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-donating methyl group enhances electrophilic substitution at the pyrrole ring’s 3- and 5-positions. DFT calculations (B3LYP/6-311+G**) predict partial charge distribution, guiding regioselectivity .
  • Steric Hindrance : The bulky 4-methylphenyl group restricts access to the pyrrole’s β-positions. Kinetic studies (e.g., monitoring Suzuki coupling rates) show reduced yields for β-substituted derivatives. Mitigate this using Pd(OAc)₂/XPhos catalysts in toluene at 110°C .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition) across studies be systematically addressed?

  • Methodological Answer :
  • Assay Variability : Standardize conditions (e.g., pH 7.4 buffer, 25°C) for IC₅₀ measurements against target enzymes (e.g., COX-2). Use positive controls (e.g., indomethacin) to calibrate activity .
  • Purity Verification : Contaminants (e.g., unreacted precursors) may skew results. Re-test batches with ≥98% purity (via LC-MS) and compare dose-response curves .
  • Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions. Discrepancies may arise from protonation states of the carboxylic acid group (e.g., deprotonated form enhances binding to Arg120 in COX-2) .

Q. What strategies optimize solid-state stability for long-term storage?

  • Methodological Answer :
  • Polymorph Screening : Use solvent evaporation (e.g., acetone vs. methanol) to identify stable crystalline forms. DSC/TGA analysis confirms thermal stability (decomposition >200°C) .
  • Excipient Compatibility : Blend with lactose or PVP-K30 (1:1 w/w) to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH, 6 months) monitor purity via HPLC .

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